molecular formula C5H2F3NO3 B1453851 3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid CAS No. 251912-75-1

3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid

Cat. No. B1453851
M. Wt: 181.07 g/mol
InChI Key: XJNNIVRCBNOKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethyl groups are often used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . They are thought to enhance the biological activities of various compounds .


Synthesis Analysis

While specific synthesis methods for “3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid” were not found, trifluoromethylpyridines, which share some structural similarities, are often synthesized for use in agrochemicals and pharmaceuticals . Various methods of synthesizing these compounds have been reported .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • The trifluoromethyl (TFM, -CF3) group is a common feature in FDA-approved drugs . It has been found in numerous pharmacologically active compounds .
    • The methods of application or experimental procedures involve the synthesis of these drug molecules, which incorporate the TFM group .
    • The outcomes have been significant, with more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) containing fluorine .
  • Antifungal Research

    • Salicylanilide esters with 4-(trifluoromethyl)benzoic acid have been studied for their potential as antifungal agents .
    • The methods of application involve in vitro assays against various fungal strains .
    • The outcomes showed that these compounds exhibited antifungal activity, with minimum inhibitory concentrations (MIC) values indicating their effectiveness .
  • Transition Metal-Mediated Trifluoromethylation Reactions

    • This field involves the construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
    • The methods of application involve the use of diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents .
    • The outcomes have led to the development of agrochemical drugs .
  • Synthesis of Biologically Active Molecules

    • 3-(Trifluoromethyl)phenylboronic acid is used in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, rhodium-catalyzed addition reactions, and the synthesis of biologically active molecules .
  • Synthesis of Antagonists and Inhibitors

    • 3-(Trifluoromethoxy)phenylboronic acid is commonly used in the synthesis of biologically active compounds including multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .
  • Synthesis of Trifluoromethylpyridines

    • Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
    • The methods of application involve the synthesis of TFMP derivatives .
    • The outcomes have led to the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Use of Trifluoromethyl-substituted Proline in NMR Labeling

    • Trifluoromethyl-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions .
    • The methods of application involve the use of CF3-substituted prolines in NMR labeling .
    • The outcomes reveal significant factors to consider with the use of CF3-substituted prolines in NMR labeling and other applications .

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. A safety data sheet for a similar compound, “Fluoro-3-(trifluoromethyl)phenylboronic acid”, indicates that it may cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

3-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO3/c6-5(7,8)3-1-2(4(10)11)12-9-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNNIVRCBNOKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid

CAS RN

251912-75-1
Record name 3-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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